GSK-J4

Catalog No.
S007472
CAS No.
1373423-53-0
M.F
C24H27N5O2
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-J4

CAS Number

1373423-53-0

Product Name

GSK-J4

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28)

InChI Key

WBKCKEHGXNWYMO-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3

Description

3-[[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid ethyl ester is an organonitrogen heterocyclic compound.

Potential Therapeutic Agent

Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate, also known as GSK-J4, is a chemical compound being investigated for its potential therapeutic applications. Studies suggest it may have activity against various diseases, but further research is needed to determine its efficacy and safety. [, ]

Kinase Inhibition

One area of research exploring this compound focuses on its potential to inhibit kinases, enzymes involved in regulating cell growth and proliferation. Kinase inhibitors are a class of drugs used to treat various cancers. Studies have shown that GSK-J4 exhibits inhibitory activity against specific kinases, suggesting its potential as a therapeutic agent in cancer treatment. [, ]

Research Tool

Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is also valuable as a research tool in biochemical assays. Scientists can use it to study kinase activity and signaling pathways, aiding in the development of new drugs. []

GSK-J4 is a potent and selective inhibitor of the histone H3 lysine 27 demethylase, Jumonji domain-containing protein 3 (JMJD3). This compound is an ethyl ester derivative of GSK-J1, designed to enhance cellular permeability while maintaining inhibitory efficacy. GSK-J4 has a half-maximal inhibitory concentration (IC50) of approximately 60 nM against JMJD3, making it a valuable tool in epigenetic research and therapeutic applications targeting various diseases, particularly cancers and inflammatory disorders .

GSK-J4 primarily functions through the inhibition of JMJD3, which demethylates trimethylated lysine 27 on histone H3 (H3K27me3). By inhibiting this demethylation process, GSK-J4 alters chromatin structure and gene expression patterns. The compound has been shown to dose-dependently inhibit the production of tumor necrosis factor-alpha (TNF-α) in human primary macrophages, with an IC50 value of 9 μM . This interaction suggests that GSK-J4 can modulate inflammatory responses by affecting cytokine production.

GSK-J4 exhibits significant biological activity in various cellular contexts. It has been demonstrated to limit inflammation by inducing a tolerogenic phenotype in dendritic cells, thereby influencing immune responses . In vivo studies have shown that GSK-J4 can inhibit tumor growth in mouse models harboring xenografts, indicating its potential as an anti-cancer agent. Specifically, it affects gene expression related to tumor progression and alters histone modifications associated with oncogenes and tumor suppressor genes .

The synthesis of GSK-J4 involves several chemical steps to convert GSK-J1 into its ethyl ester form. The process typically includes:

  • Protection of Functional Groups: Protecting any reactive groups to prevent unwanted side reactions.
  • Esterification: Reacting GSK-J1 with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.
  • Purification: The product is purified using techniques such as chromatography to isolate GSK-J4 from by-products and unreacted materials.

The detailed synthetic route may vary based on specific laboratory protocols but generally follows these principles .

GSK-J4 has diverse applications in research and potential therapeutic areas:

  • Cancer Research: As a histone demethylase inhibitor, it is used to study the epigenetic regulation of gene expression in various cancers.
  • Inflammatory Disorders: Its ability to modulate cytokine production makes it a candidate for treating inflammatory diseases.
  • Neurodegenerative Diseases: Research is ongoing into its effects on neuroinflammation and related conditions .

Studies have shown that GSK-J4 interacts with various cellular pathways through its inhibition of JMJD3. For instance:

  • It affects the differentiation and activation of T cells and dendritic cells, contributing to immune tolerance.
  • In cancer models, GSK-J4 alters the expression of genes involved in cell proliferation and apoptosis, impacting tumor growth dynamics .

These interactions underscore its potential utility in both immunology and oncology.

Several compounds exhibit similar mechanisms or target histone demethylases. Below is a comparison highlighting the uniqueness of GSK-J4:

Compound NameTargetIC50 (nM)Unique Features
GSK-J1JMJD360Less cell-permeable; rapidly hydrolyzed by macrophage esterase.
GSK-J5JMJD3~20More potent but may have different side effects due to structural differences.
JIB-04UTX~100Selective for UTX; less effective against JMJD3 compared to GSK-J4.
ML324JMJD2A~50Targets a different demethylase family; broader specificity than GSK-J4.

GSK-J4 stands out due to its balance between potency and cellular permeability, making it particularly suitable for in vivo studies where effective tissue distribution is critical .

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

417.21647512 g/mol

Monoisotopic Mass

417.21647512 g/mol

Heavy Atom Count

31

Wikipedia

GSK-J4

Dates

Modify: 2023-08-15
[1]. Kruidenier L, et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. 2012 Aug 16;488(7411):404-8.[2]. Donas C, et al. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. J Autoimmun. 2016 Dec;75:105-117.[3]. Yapp C, et al. H3K27me3 demethylases regulate in vitro chondrogenesis and chondrocyte activity in osteoarthritis. Arthritis Res Ther. 2016 Jul 7;18(1):158.[4]. Kamikawa YF, et al. Histone demethylation maintains Prdm14 and Tsix expression and represses xIst in embryonic stem cells. PLoS One. 2015 May 20;10(5):e0125626.[5]. Heinemann B, et al. Inhibition of demethylases by GSK-J1/J4. Nature. 2014 Oct 2;514(7520):E1-2.[6]. Majumder S, et al. Shifts in podocyte histone H3K27me3 regulate mouse and human glomerular disease. J Clin Invest. 2018 Jan 2;128(1):483-499.

Explore Compound Types